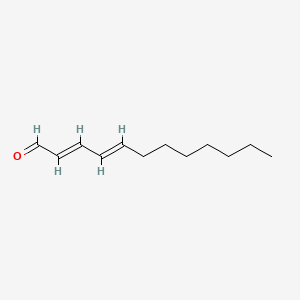
Direct Orange 46
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Orange 46 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose. It is known for its bright orange color and good dyeing properties, making it a popular choice for various applications. The compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) in their molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Orange 46 is typically synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminoazobenzene-4-sulfonic acid, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a coupling component, such as 4,4’-dinitrostilbene-2,2’-disulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of Direct Orange 46 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed to remove impurities, and dried to obtain the dye in powder form.
Analyse Des Réactions Chimiques
Types of Reactions
Direct Orange 46 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Oxidation of Direct Orange 46 can lead to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a range of substituted azo dyes.
Applications De Recherche Scientifique
Direct Orange 46 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in wastewater treatment studies to evaluate dye removal techniques.
Mécanisme D'action
The mechanism of action of Direct Orange 46 involves its interaction with the substrate it is dyeing. The dye molecules form hydrogen bonds and van der Waals interactions with the fibers, allowing the dye to adhere to the material. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Direct Orange 26
- Direct Orange 34
- Direct Orange 39
Comparison
Direct Orange 46 is unique due to its specific molecular structure, which provides distinct dyeing properties and colorfastness. Compared to similar compounds, Direct Orange 46 offers a brighter orange hue and better stability under various dyeing conditions. Its chemical structure also allows for easier modification, making it a versatile dye for different applications.
Propriétés
Numéro CAS |
12222-37-6 |
|---|---|
Formule moléculaire |
C2H8Cl2N4S2Zn |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



